Citronellol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C

Soluble in fixed oils, propylene glycol; insoluble in glycerin

Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/

Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol

soluble (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Properties

Citronellol exhibits antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against foodborne pathogens like Salmonella enterica and Escherichia coli []. Research also suggests its potential against fungal infections, including Candida albicans, a common cause of thrush []. However, further investigation is needed to determine its potential clinical applications for these purposes.

Anti-inflammatory and Antioxidant Properties

Research suggests that citronellol may possess anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models []. These findings suggest its potential role in managing inflammatory conditions and protecting against oxidative damage, although further research is necessary to understand its efficacy and safety in humans.

Citronellol, also known as dihydrogeraniol, is a natural acyclic monoterpenoid with the molecular formula and a molecular weight of approximately 156.25 g/mol. It exists in two enantiomeric forms: (+)-citronellol, predominantly found in citronella oil from Cymbopogon nardus, and (−)-citronellol, which is abundant in rose oil and certain geranium oils. Both enantiomers contribute to the characteristic floral and citrus scents associated with perfumes and essential oils .

Citronellol exhibits several biological activities, including insect repellent properties, which make it a common ingredient in commercial insect repellents. It has also been studied for its antimicrobial effects against various pathogens. Some research indicates potential anti-inflammatory and antioxidant activities, although more studies are needed to fully elucidate these effects .

Citronellol is primarily synthesized through the hydrogenation of geraniol or nerol using copper chromite catalysts. Other methods include:

- From Citronellal: Hydrogenation of citronellal over catalysts like Raney nickel.

- From Geraniol: Partial synthesis from geraniol fractions derived from essential oils.

- Synthetic Routes: Reactions involving triisobutylaluminum or diisobutylaluminum hydride to produce optically active forms .

Citronellol is widely utilized in various industries:

- Fragrance Industry: It is a key component in perfumes and scented products due to its pleasant aroma.

- Insect Repellent: Used in formulations to repel mosquitoes and other insects.

- Food Industry: Recognized as safe for food use by the United States Food and Drug Administration and employed as a flavoring agent.

- Cosmetics: Incorporated into lotions and creams for its fragrance and potential skin benefits .

Studies on the interactions of citronellol with biological systems indicate that it may influence metabolic pathways. For instance, metabolites of citronellol have been identified in urine samples following administration in animal studies. Research has shown that citronellol does not significantly activate certain cytochrome P450 enzymes associated with carcinogenicity, suggesting a relatively safe profile for human exposure .

Citronellol shares structural similarities with several other monoterpenoid alcohols. Here are some comparable compounds:

| Compound | Formula | Common Sources | Unique Features |

|---|---|---|---|

| Geraniol | Rose oil, lemongrass | Precursor to citronellol; has a sweeter scent. | |

| Nerol | Orange blossom oil | Isomer of geraniol; less common than geraniol. | |

| Citronellal | Citronella oil | Oxidized form of citronellol; used in fragrances. | |

| Linalool | Lavender oil | Known for its floral scent; used widely in perfumery. |

Uniqueness: Citronellol is distinguished by its specific occurrence in both citronella and rose oils, contributing to its unique olfactory profile that balances floral and citrus notes. Its insect-repelling properties further enhance its commercial value compared to similar compounds .

Citronellol was first identified in the late 19th century during investigations into rose and geranium essential oils. The (−)-enantiomer, characterized by its delicate rose aroma, was isolated from Pelargonium graveolens and Rosa damascena, while the (+)-form, prevalent in citronella oils (Cymbopogon nardus), was recognized for its citrus notes. Early industrial applications emerged in the 1920s, when partial hydrogenation of geraniol and citral became the primary synthetic route. By the mid-20th century, citronellol’s GRAS (Generally Recognized as Safe) status by the FDA solidified its role in food and cosmetic industries.

Taxonomic Distribution across Plant Families

Citronellol occurs in diverse plant families, with notable concentrations in:

- Poaceae: Cymbopogon winterianus (Java citronella, 50% citronellol).

- Geraniaceae: Pelargonium graveolens (18–55% citronellol).

- Rosaceae: Rosa × damascena (up to 35% citronellol).

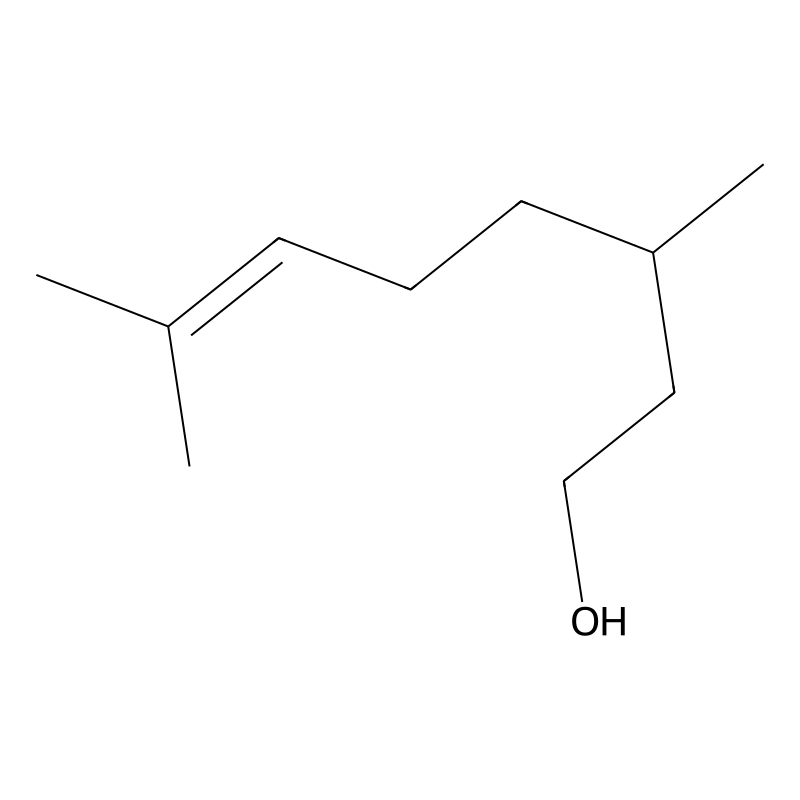

Structural diagram of citronellol highlighting chiral centers.

Table 1: Citronellol Content in Key Plant Species

| Plant Species | Family | Citronellol Content (%) | Primary Enantiomer |

|---|---|---|---|

| Cymbopogon winterianus | Poaceae | 50.0 | (+)-citronellol |

| Pelargonium graveolens | Geraniaceae | 55.0 | (−)-citronellol |

| Rosa damascena | Rosaceae | 35.0 | (−)-citronellol |

Stereochemical Variants and Their Significance

The enantiomers of citronellol differ in bioactivity and fragrance:

- (+)-Citronellol: Dominant in citronella oils, exhibits insect-repellent properties and a bitter taste.

- (−)-Citronellol: Imparts a sweet, floral aroma in rose and geranium oils, preferred in high-end perfumes.

Enantioselective synthesis remains a focus, with hydrogenation of geraniol using Raney nickel or palladium catalysts achieving >95% purity.

Evolutionary Role in Plant Defense Mechanisms

Citronellol functions as a phytochemical defense against herbivores and pathogens. In Cymbopogon, it deters insects via olfactory disruption, while in Pelargonium, it exhibits antifungal activity against Botrytis cinerea. The compound’s volatility facilitates indirect defense by attracting predatory insects, such as parasitoid wasps, to infested plants.

Contemporary Research Landscape and Emerging Paradigms

Recent advances include:

- Metabolic Engineering: Saccharomyces cerevisiae strains producing 8.30 g/L citronellol via geraniol reductase (CrIS) and protein scaffolding.

- Pharmacology: Antinociceptive effects in murine models (ED₅₀ = 12.5 mg/kg) and antimicrobial activity against Staphylococcus aureus (MIC = 256 μg/mL).

- Toxicology: The NTP highlights citronellol’s low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but calls for chronic exposure studies.

Progesterone 5β-Reductase and Iridoid Synthase-Like Enzymes

Citronellol biosynthesis in Pelargonium species involves a three-step pathway mediated by progesterone 5β-reductase and iridoid synthase-like enzymes (PRISE). These enzymes, termed PhCIRs (citral reductases), catalyze the reduction of citral to citronellal, which is subsequently converted to citronellol [1]. PRISE homologs belong to the short-chain dehydrogenase/reductase superfamily and exhibit dual substrate specificity, acting on both progesterone and monoterpene precursors like 8-oxogeranial [2]. Structural studies reveal a conserved catalytic site with a Rossmann-fold domain, enabling NAD(P)H-dependent reduction of α,β-unsaturated carbonyl groups [2].

Stereoselectivity Mechanisms in Enzymatic Catalysis

PhCIRs demonstrate divergent stereoselectivity despite high sequence similarity. Wild-type PhCIR1 predominantly produces (S)-citronellal (92% enantiomeric excess), while PhCIR3 generates a racemic mixture [1]. Site-directed mutagenesis identified a critical phenylalanine residue at position 153 that governs stereochemical outcomes. Replacement with alanine (F153A) in PhCIR1 shifted selectivity toward (R)-citronellal, highlighting the role of aromatic stacking interactions in substrate positioning [1]. Molecular dynamics simulations corroborate that steric hindrance from this residue dictates the pro-R or pro-S hydride transfer during catalysis [2].

Phylogenetic Analysis of PRISE Homologs

Phylogenetic reconstruction of 37 Pelargonium PRISE sequences resolved three clades with distinct functional specializations:

- Clade I: Enzymes preferentially reducing citral with NADPH

- Clade II: Progesterone 5β-reductases utilizing NADH

- Clade III: Bifunctional enzymes accepting both substrates [1]

Neuroprotective Effects in Neurodegenerative Models

3.1.1 Modulation of Oxidative Stress Pathways

Citronellol countered rotenone-induced oxidative injury in a Parkinson’s disease rat model by restoring the antioxidant network and reducing lipid peroxidation [1]. Key biochemical outcomes are summarised in Table 1.

| Oxidative-stress marker | Rotenone action | Citronellol co-treatment | Test statistic (F) | Significance |

|---|---|---|---|---|

| Nuclear factor erythroid 2–related factor 2 | ↓ | Re-established to control levels | 17.94 | p < 0.001 [1] |

| Catalase activity | ↓ | Restored | 6.51 | p = 0.002 [1] |

| Reduced glutathione | ↓ | Restored | 21.07 | p < 0.001 [1] |

| Superoxide dismutase | ↓ | Restored | 22.98 | p < 0.001 [1] |

| Malondialdehyde | ↑ | Normalised | 44.50 | p < 0.001 [1] |

In cerebral ischaemia models, pre-exposure to citronellol lowered brain malondialdehyde concentrations, increased reduced glutathione and limited infarct volume, confirming broad antioxidant efficacy under hypoxic-reperfusion stress [2].

3.1.2 Inhibition of Neuroinflammatory Cascades

The same Parkinson’s disease study showed pronounced dampening of neuroinflammation: citronellol suppressed microglial (ionised calcium-binding adaptor molecule-1) and astroglial (glial fibrillary acidic protein) activation and curtailed the surge of pro-inflammatory mediators (Table 2) [1].

| Mediator or cell marker | Rotenone action | Citronellol effect | Test statistic (F) | Significance |

|---|---|---|---|---|

| Interleukin 1 beta | ↑ | ↓ | 54.47 | p < 0.001 [1] |

| Interleukin 6 | ↑ | ↓ | 19.30 | p < 0.001 [1] |

| Tumour necrosis factor alpha | ↑ | ↓ | 78.37 | p < 0.001 [1] |

| Matrix metalloproteinase 9 | ↑ | ↓ | 140.78 | p < 0.001 [1] |

| Inducible nitric-oxide synthase | ↑ | ↓ | 15.28 | p < 0.001 [1] |

| Cyclo-oxygenase 2 | ↑ | ↓ | 30.60 | p < 0.001 [1] |

Citronellol produced comparable anti-inflammatory outcomes in experimental stroke: neuronal cultures and Middle Cerebral Artery Occlusion rats displayed lowered tumour necrosis factor alpha and interleukin 1 beta alongside improved neurological scores [2].

3.1.3 Impact on Dopaminergic Neuronal Preservation

Tyrosine hydroxylase immunohistochemistry confirmed protection of substantia nigra pars compacta neurons and striatal fibres after citronellol co-treatment (Table 3) [1].

| Dopaminergic endpoint | Rotenone loss | Citronellol rescue | Test statistic (F) | Significance |

|---|---|---|---|---|

| Tyrosine-hydroxylase-positive neurons | −56% | Restored towards control | 56.51 | p < 0.001 [1] |

| Tyrosine-hydroxylase-positive striatal fibres | −69% | Restored | 319.92 | p < 0.001 [1] |

Blood-Brain Barrier Penetration and Central Nervous System Accumulation

Cross-species investigations employing zebrafish, mice, human brain organoids and blood-brain barrier-on-chip platforms demonstrated that citronellol readily traverses the blood-brain barrier and accumulates in neural tissue [3] [4]. Quantitative measurements showed brain concentrations exceeding peripheral levels within hours of exposure, verifying efficient central delivery [4].

Neurotoxicity Concerns at High Exposure Concentrations

When exposure greatly surpassed physiological or consumer-product ranges, citronellol shifted from neuroprotective to neurotoxic. High-dose paradigms produced:

- Excessive reactive oxygen species generation and kynurenine-to-3-hydroxykynurenine diversion, favouring excitotoxic metabolites [4].

- Blood-brain barrier disruption with immune-cell infiltration [3].

- Anxiety-like behaviour and locomotor impairment in zebrafish [4].

Threshold analyses identified a narrow transition zone between protective and toxic brain concentrations, emphasising the importance of controlled exposure in experimental settings [3].

Neurochemical Pathway Modulation

3.4.1 Effects on Nuclear Factor Erythroid 2–Related Factor 2 Expression

Citronellol consistently enhanced nuclear factor erythroid 2–related factor 2 transcriptional activity across models: a six-fold induction in rotenone-exposed midbrain [1] and substantive activation in scopolamine-challenged cortex where nuclear factor erythroid 2–related factor 2 binding energy improved by −12.2 kilocalories per mole in molecular-dynamics simulations [5].

3.4.2 Regulation of Catalase and Other Antioxidant Enzymes

Beyond the Parkinson’s disease study (Table 1), scopolamine-impaired mice treated with higher citronellol concentrations displayed catalase activity recovery from 1.6 ± 0.10 to 6.36 ± 0.19 units milligram-protein-¹, superoxide dismutase restoration to 7.28 ± 0.53 units and glutathione elevation to 2.02 ± 0.29 micromoles milligram-protein-¹ [5]. These biochemical adjustments paralleled cognitive improvement in the Morris water maze.

3.4.3 Influence on Proinflammatory Cytokine Production

Citronellol lowered tumour necrosis factor alpha, interleukin 6 and nuclear factor kappa-light-chain-enhancer of activated B-cells messenger-RNA expression in HepG2 hepatocyte cultures exposed to high glucose, indicating systemic anti-inflammatory potential that complements central effects [6]. Within the central nervous system, the compound reduced tumour necrosis factor alpha and interleukin 1 beta in both Parkinson’s disease and stroke models (Table 2) [1] [2].

Physical Description

Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS]

colourless oily liquid; rose-like aroma

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/

Heavy Atom Count

Taste

Taste characteristics at 20 ppm: floral, rose, sweet and green with fruity citrus nuances

Density

0.850-0.860

LogP

3.91

log Kow = 3.91

Odor

Rose odo

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (15.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Vapor Pressure

0.02 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

68916-43-8

26489-01-0

7540-51-4

Metabolism Metabolites

Associated Chemicals

d-Citronellol; 1117-61-9

Wikipedia

Cyclopiazonic_acid

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking

Methods of Manufacturing

Manufacturing: Woroch et al.; Bain; Webb, United States of America patent 2990422; United States of America patent 3005845; United States of America patent 3028431 (1961, 1961, 1962, all to Glidden); Eschinasi, United States of America patent 30527301962 to Givaudan).

Citronellol may be obtained by reduction of citronellal or geraniol, or by fractional distillation of geranium oil or citronella oil. It may also be prepared synthetically.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

6-Octen-1-ol, 3,7-dimethyl-: ACTIVE

Oils, geranium, sapond.: ACTIVE